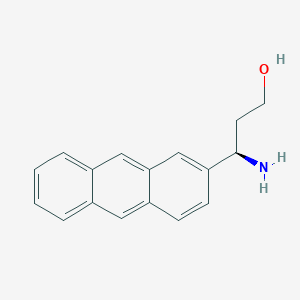
(3R)-3-Amino-3-(2-anthryl)propan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-Amino-3-(2-anthryl)propan-1-OL is a chiral amino alcohol compound. Chiral amino alcohols are important in organic chemistry due to their role as intermediates in the synthesis of various pharmaceuticals and fine chemicals. The presence of both an amino group and a hydroxyl group in the molecule allows it to participate in a wide range of chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(2-anthryl)propan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-anthraldehyde and a chiral amine.
Formation of Intermediate: The initial step involves the condensation of 2-anthraldehyde with the chiral amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amino alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective hydrogenation of a suitable precursor.
Enzymatic Resolution: Employing enzymes to selectively produce the desired enantiomer from a racemic mixture.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-3-Amino-3-(2-anthryl)propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: Both the amino and hydroxyl groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield an anthryl ketone, while substitution reactions may produce various anthryl derivatives.
Applications De Recherche Scientifique
(3R)-3-Amino-3-(2-anthryl)propan-1-OL has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a ligand in biochemical studies.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.
Mécanisme D'action
The mechanism of action of (3R)-3-Amino-3-(2-anthryl)propan-1-OL involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S)-3-Amino-3-(2-anthryl)propan-1-OL: The enantiomer of the compound, with similar chemical properties but different biological activity.
3-Amino-1-phenylpropan-1-OL: A structurally similar compound with a phenyl group instead of an anthryl group.
3-Amino-3-(2-naphthyl)propan-1-OL: Another similar compound with a naphthyl group.
Uniqueness
(3R)-3-Amino-3-(2-anthryl)propan-1-OL is unique due to the presence of the anthryl group, which imparts distinct chemical and physical properties. The chiral center also contributes to its uniqueness, as it can exist in different enantiomeric forms with varying biological activities.
Propriétés
Formule moléculaire |
C17H17NO |
|---|---|
Poids moléculaire |
251.32 g/mol |
Nom IUPAC |
(3R)-3-amino-3-anthracen-2-ylpropan-1-ol |
InChI |
InChI=1S/C17H17NO/c18-17(7-8-19)15-6-5-14-9-12-3-1-2-4-13(12)10-16(14)11-15/h1-6,9-11,17,19H,7-8,18H2/t17-/m1/s1 |
Clé InChI |
XZRHTZQOMZSCEJ-QGZVFWFLSA-N |
SMILES isomérique |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)[C@@H](CCO)N |
SMILES canonique |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C(CCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R)-1-[4-Chloro-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13037208.png)
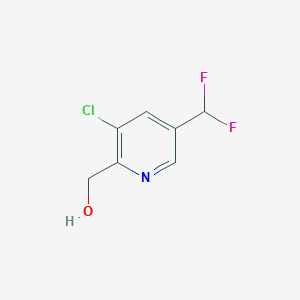
![Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate hcl](/img/structure/B13037220.png)
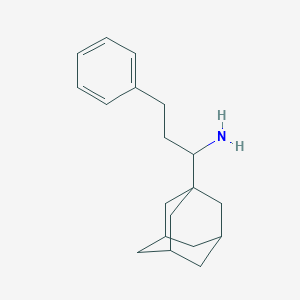
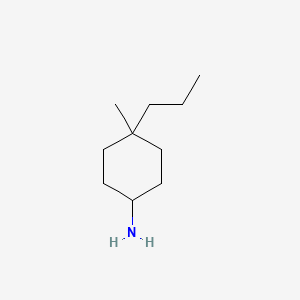
![methyl (2S)-3-(benzylsulfanyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13037234.png)
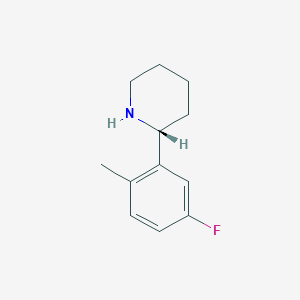

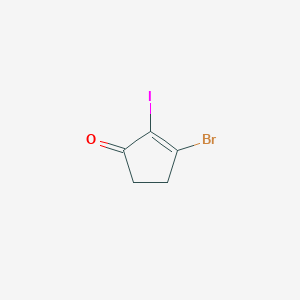
![(R)-N-Hydroxy-1'-(3-methoxypropyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13037264.png)
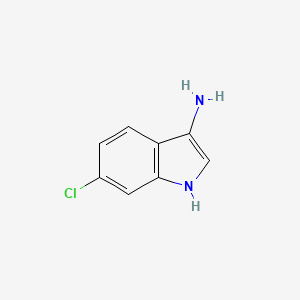
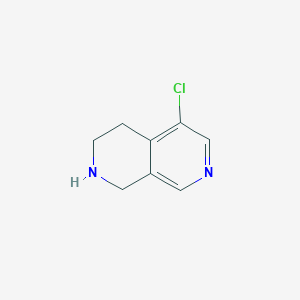

![4-Methyl-[1,1'-biphenyl]-2-sulfonyl chloride](/img/structure/B13037275.png)
